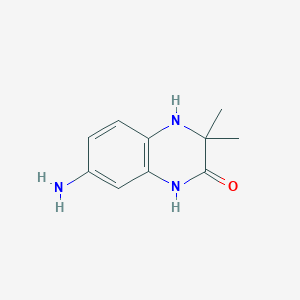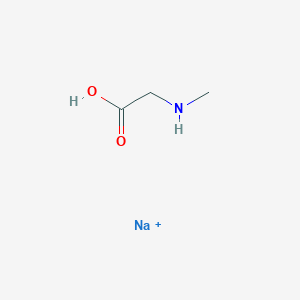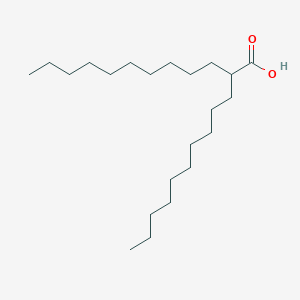
7-Amino-3,3-dimethyl-3,4-dihydroquinoxalin-2(1H)-one
Descripción general
Descripción
7-Amino-3,3-dimethyl-3,4-dihydroquinoxalin-2(1H)-one is a heterocyclic compound that belongs to the quinoxaline family. Quinoxalines are known for their diverse biological activities and are used in various fields such as medicinal chemistry, agrochemicals, and materials science. The presence of an amino group and a dihydroquinoxalinone core in this compound makes it a valuable scaffold for the development of new pharmaceuticals and chemical entities.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 7-Amino-3,3-dimethyl-3,4-dihydroquinoxalin-2(1H)-one can be achieved through several synthetic routes. One common method involves the cyclization of appropriate precursors under specific conditions:
-
Cyclization of 2,3-diaminotoluene with dimethyl acetylenedicarboxylate
Reaction Conditions: The reaction is typically carried out in a solvent such as ethanol or methanol at elevated temperatures (around 80-100°C) for several hours.
Mechanism: The reaction proceeds through the formation of an intermediate, which undergoes cyclization to form the quinoxalinone core.
-
Reduction of 7-Nitro-3,3-dimethyl-3,4-dihydroquinoxalin-2(1H)-one
Reaction Conditions: The reduction can be performed using hydrogen gas in the presence of a palladium catalyst or using chemical reducing agents such as tin(II) chloride in hydrochloric acid.
Mechanism: The nitro group is reduced to an amino group, resulting in the formation of the desired compound.
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The choice of synthetic route and reaction conditions may vary depending on the availability of starting materials and the desired scale of production.
Análisis De Reacciones Químicas
Types of Reactions
7-Amino-3,3-dimethyl-3,4-dihydroquinoxalin-2(1H)-one can undergo various chemical reactions, including:
-
Oxidation
Reagents and Conditions: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Products: Oxidation can lead to the formation of quinoxaline derivatives with different functional groups.
-
Reduction
Reagents and Conditions: Reduction can be achieved using hydrogen gas and a palladium catalyst or chemical reducing agents like sodium borohydride.
Products: Reduction can yield dihydroquinoxaline derivatives with altered electronic properties.
-
Substitution
Reagents and Conditions: Nucleophilic substitution reactions can be carried out using reagents such as alkyl halides or acyl chlorides.
Products: Substitution reactions can introduce various functional groups onto the quinoxaline core, leading to a wide range of derivatives.
Aplicaciones Científicas De Investigación
7-Amino-3,3-dimethyl-3,4-dihydroquinoxalin-2(1H)-one has several scientific research applications:
-
Medicinal Chemistry
Antimicrobial Agents: The compound has shown potential as an antimicrobial agent against various bacterial and fungal strains.
Anticancer Agents: Research has indicated its potential as an anticancer agent, with studies showing its ability to inhibit the growth of cancer cells.
-
Biology
Enzyme Inhibition: The compound can act as an inhibitor of certain enzymes, making it useful in biochemical studies and drug development.
-
Industry
Material Science: The compound can be used as a building block for the synthesis of advanced materials with specific properties.
Mecanismo De Acción
The mechanism of action of 7-Amino-3,3-dimethyl-3,4-dihydroquinoxalin-2(1H)-one involves its interaction with molecular targets such as enzymes and receptors. The amino group and the quinoxalinone core play a crucial role in binding to these targets, leading to the modulation of biological pathways. The exact mechanism may vary depending on the specific application and target.
Comparación Con Compuestos Similares
Similar Compounds
7-Nitro-3,3-dimethyl-3,4-dihydroquinoxalin-2(1H)-one: A precursor in the synthesis of the amino derivative.
3,3-Dimethyl-3,4-dihydroquinoxalin-2(1H)-one: Lacks the amino group but shares the quinoxalinone core.
Quinoxaline: The parent compound with a simpler structure.
Uniqueness
7-Amino-3,3-dimethyl-3,4-dihydroquinoxalin-2(1H)-one is unique due to the presence of both an amino group and a dihydroquinoxalinone core. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Propiedades
IUPAC Name |
7-amino-3,3-dimethyl-1,4-dihydroquinoxalin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13N3O/c1-10(2)9(14)12-8-5-6(11)3-4-7(8)13-10/h3-5,13H,11H2,1-2H3,(H,12,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HWAFACFCKALSPS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C(=O)NC2=C(N1)C=CC(=C2)N)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details





Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![Mono[2-(carboxymethyl)hexyl] Phthalate](/img/structure/B128017.png)
![(2,3-Dihydrothieno[3,4-b][1,4]dioxin-2-yl)methanol](/img/structure/B128022.png)









